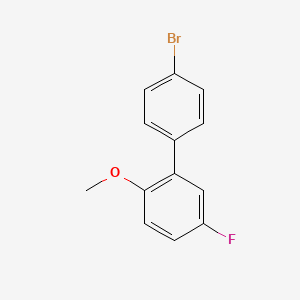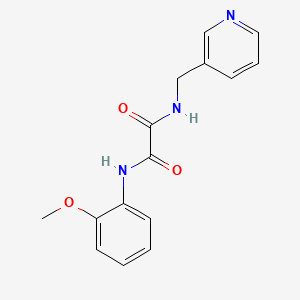
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N’-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions between appropriate precursors. Detailed protocols and optimization strategies are available in the literature .
作用机制
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide acts as an inhibitor of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, whereas sirtuins are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging. This compound inhibits these enzymes by binding to their active sites, thereby preventing their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation. This compound has also been shown to increase the expression of various genes involved in cellular processes, including apoptosis and DNA repair.
实验室实验的优点和局限性
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide has several advantages for lab experiments, including its small size, ease of synthesis, and ability to inhibit various enzymes. However, this compound also has limitations, including its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide, including the development of more potent and selective inhibitors, the investigation of its effects on other cellular processes, and the exploration of its potential applications in drug discovery and development. Further studies are also needed to understand the potential side effects and toxicity of this compound, as well as its efficacy in animal models and clinical trials.
Conclusion:
In conclusion, this compound is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has shown promise in cancer research, neurodegenerative diseases, and inflammation, and further studies are needed to explore its potential applications in drug discovery and development. Overall, this compound is a promising compound that has the potential to contribute to the advancement of scientific research.
合成方法
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide can be synthesized through various methods, including the reaction of 2-methoxybenzoyl chloride with pyridine-3-carboxaldehyde in the presence of a base, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 2-methoxybenzoyl chloride with 3-pyridinemethanol in the presence of a base, followed by the reaction with hydroxylamine hydrochloride. These methods have been optimized to produce high yields of this compound with purity suitable for scientific research.
科学研究应用
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
属性
IUPAC Name |
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-7-3-2-6-12(13)18-15(20)14(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUIRTDXOAFVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

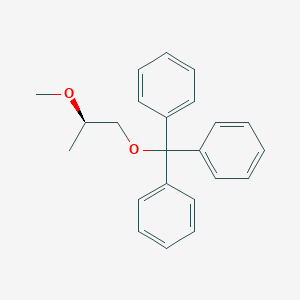

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2921126.png)
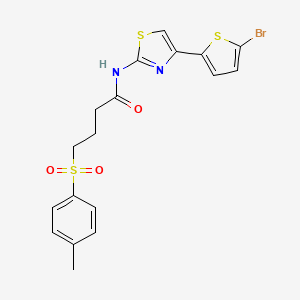
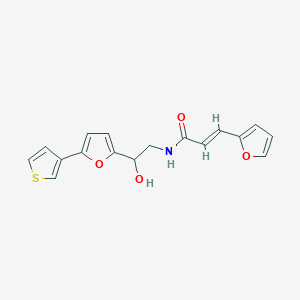
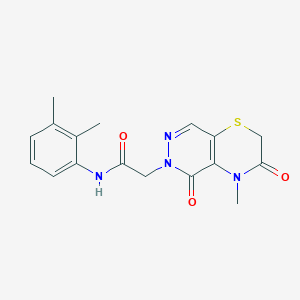
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)
![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)
![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)
![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)

